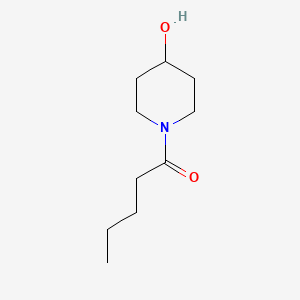

1-(4-Hydroxypiperidin-1-yl)pentan-1-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H19NO2 |

|---|---|

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

1-(4-hydroxypiperidin-1-yl)pentan-1-one |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h9,12H,2-8H2,1H3 |

Clave InChI |

HGLRJWSSABTAGF-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(=O)N1CCC(CC1)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 1 4 Hydroxypiperidin 1 Yl Pentan 1 One

Established Synthetic Routes to the 1-(4-Hydroxypiperidin-1-yl)pentan-1-one Scaffold

The construction of the this compound molecule can be achieved through several established synthetic methodologies. These routes primarily focus on the formation of the amide bond connecting the pentanoyl group to the piperidine (B6355638) nitrogen.

Amide Bond Formation Strategies for Pentan-1-one Conjugation to 4-Hydroxypiperidine (B117109)

Amide bond formation is a cornerstone of organic synthesis and represents the most direct approach to synthesizing this compound. This typically involves the reaction of 4-hydroxypiperidine with an activated derivative of valeric acid (pentanoic acid).

One common method is the acylation of 4-hydroxypiperidine with pentanoyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature.

Alternatively, valeric acid can be coupled directly with 4-hydroxypiperidine using a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.net

| Coupling Reagent | Additive | Solvent | Typical Yield (%) |

| Pentanoyl Chloride/TEA | None | DCM | 85-95 |

| Valeric Acid/DCC | HOBt | DMF | 70-85 |

| Valeric Acid/EDC | HOBt | DCM | 75-90 |

| Valeric Acid/HATU | DIPEA | DMF | 80-95 |

Table 1: Representative Amide Bond Formation Strategies. Yields are generalized for the acylation of secondary amines and may vary based on specific reaction conditions.

Reductive Amination Approaches Involving Pentanone and Piperidine Intermediates

Reductive amination offers an alternative pathway to the target molecule. This two-step, one-pot process involves the reaction of 4-hydroxypiperidine with pentanal to form an intermediate iminium ion, which is then reduced in situ to yield the final product. researchgate.netchim.itresearchgate.net

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option. harvard.edu STAB is effective in slightly acidic conditions, which are also favorable for the formation of the iminium ion intermediate. Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), can also be used, though they are more toxic. The reaction is typically performed in solvents like dichloromethane or 1,2-dichloroethane (B1671644) (DCE). harvard.edu

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Typical Yield (%) |

| Pentanal | 4-Hydroxypiperidine | NaBH(OAc)₃ | DCE | 70-90 |

| Pentanal | 4-Hydroxypiperidine | NaBH₃CN | MeOH | 65-85 |

Table 2: Reductive Amination Approaches. Yields are representative for the reductive amination of aldehydes with secondary amines.

Nucleophilic Substitution Reactions in the Synthesis of Related Piperidine Derivatives

While less direct for the synthesis of this compound itself, nucleophilic substitution reactions are fundamental in the preparation of various piperidine derivatives. For instance, the synthesis of N-substituted 4-hydroxypiperidines can be achieved by reacting a suitable piperidine precursor with an appropriate electrophile.

In a related context, one could envision a multi-step synthesis where a protecting group is present on the piperidine nitrogen, which is later removed and followed by acylation as described in section 2.1.1. The synthesis of such precursors often relies on nucleophilic substitution. For example, N-benzyl-4-hydroxypiperidine can be prepared by the reaction of 4-hydroxypiperidine with benzyl (B1604629) bromide.

Advanced Synthetic Techniques and Stereochemical Control

Beyond the fundamental synthetic routes, advanced techniques allow for the preparation of more complex and stereochemically defined analogs of this compound.

Enantioselective Synthesis of Chiral Analogs Bearing the 4-Hydroxypiperidine Moiety

While the parent compound, this compound, is achiral, the introduction of substituents on the piperidine ring or the pentanoyl chain can create stereocenters. The enantioselective synthesis of such chiral analogs is of great importance in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.

The synthesis of chiral 4-hydroxypiperidine derivatives can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, asymmetric reduction of a corresponding 4-piperidone (B1582916) precursor using a chiral catalyst can provide enantiomerically enriched 4-hydroxypiperidine. This chiral building block can then be acylated to produce the desired chiral analog of this compound.

Chemo- and Regioselective Functionalization of the Pentan-1-one System

The pentan-1-one moiety of the target molecule offers several sites for further functionalization. Chemo- and regioselective reactions allow for the modification of this part of the molecule without affecting the 4-hydroxypiperidine core.

For example, the α-carbon to the carbonyl group can be selectively deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce new functional groups at the α-position. The hydroxyl group on the piperidine ring would likely require protection prior to such reactions to prevent it from interfering with the base.

| Reaction Type | Reagents | Position of Functionalization |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. R-X | C2 of pentanoyl chain |

| Aldol Condensation | 1. LDA, THF, -78 °C; 2. RCHO | C2 of pentanoyl chain |

Table 3: Representative Chemo- and Regioselective Functionalization Reactions on the Pentan-1-one System. These reactions would likely require prior protection of the hydroxyl group.

Derivatization and Scaffold Modification Strategies for this compound

The molecular scaffold of this compound presents multiple reactive sites that are amenable to chemical modification. These sites include the 4-hydroxyl group, the pentan-1-one moiety, and the piperidine nitrogen atom. Strategic derivatization at these positions allows for the systematic exploration of the chemical space around this core structure, enabling the fine-tuning of its physicochemical properties.

Chemical Modifications of the 4-Hydroxyl Group on the Piperidine Ring

The secondary alcohol at the C-4 position of the piperidine ring is a versatile functional handle for a variety of chemical transformations. Modifications at this position can significantly alter the polarity, hydrogen bonding capability, and steric profile of the molecule.

Etherification and Esterification: The hydroxyl group can be readily converted into ethers or esters through reactions with appropriate electrophiles. For instance, Williamson ether synthesis with alkyl halides under basic conditions yields 4-alkoxy derivatives. Similarly, acylation with acid chlorides or anhydrides in the presence of a base produces the corresponding esters. These reactions are fundamental for introducing a wide range of lipophilic or functionalized groups.

Oxidation: Oxidation of the 4-hydroxyl group provides access to the corresponding ketone, 4-oxo-1-(piperidin-1-yl)pentan-1-one. This transformation can be achieved using various oxidizing agents, such as chromic acid-based reagents or milder, more selective methods like Swern or Dess-Martin oxidation. The resulting ketone is a valuable intermediate for further modifications, including reductive amination or the formation of enolates. The oxidation of a 4-hydroxy group on a piperidine ring to the corresponding ketone is a documented transformation pathway. researchgate.net

Nucleophilic Substitution: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various functionalities, including azides, halides, or carbon nucleophiles, thereby expanding the structural diversity of the scaffold.

Table 1: Examples of Chemical Modifications at the 4-Hydroxyl Group

| Reaction Type | Reagent/Conditions | Resulting Functional Group | Example Product Name |

|---|---|---|---|

| Etherification | Sodium hydride, Methyl iodide | Methoxy (B1213986) | 1-(4-Methoxypiperidin-1-yl)pentan-1-one |

| Esterification | Triethylamine, Acetyl chloride | Acetoxy | 1-(1-Pentanoylpiperidin-4-yl) acetate |

| Oxidation | Dess-Martin periodinane | Ketone | 1-(4-Oxopiperidin-1-yl)pentan-1-one |

| O-Alkylation | Potassium carbonate, Benzyl bromide | Benzyloxy | 1-(4-(Benzyloxy)piperidin-1-yl)pentan-1-one |

Substitutions and Homologations of the Pentan-1-one Alkyl Chain

The pentan-1-one chain offers opportunities for modification through substitutions along the alkyl backbone or by altering its length (homologation). Such changes can influence the molecule's lipophilicity and conformational flexibility.

α-Functionalization: The α-carbon of the ketone is susceptible to deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups at the C-2 position.

Chain Homologation/Truncation: The length of the alkyl chain can be modified through multi-step synthetic sequences. For example, homologation to a hexan-1-one derivative could be achieved by converting the ketone to a nitrile, followed by reaction with a Grignard reagent. Conversely, chain truncation could be accomplished via oxidative cleavage methods. The synthesis of various 2-aminopentanophenone analogs demonstrates the feasibility of modifying the pentan-1-one side chain in related structures. nih.gov

Reduction and Further Derivatization: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This newly formed hydroxyl group can then undergo further derivatization, similar to the strategies described for the 4-hydroxyl group on the piperidine ring.

Table 2: Examples of Modifications to the Pentan-1-one Alkyl Chain

| Modification Type | Synthetic Strategy | Resulting Structure | Example Product Name |

|---|---|---|---|

| α-Alkylation | LDA, Methyl iodide | Introduction of a methyl group at C-2 | 1-(4-Hydroxypiperidin-1-yl)-2-methylpentan-1-one |

| Chain Homologation | Wittig reaction followed by hydrogenation | Extension of the alkyl chain | 1-(4-Hydroxypiperidin-1-yl)hexan-1-one |

| Ketone Reduction | Sodium borohydride | Conversion of ketone to alcohol | 1-(4-Hydroxypiperidin-1-yl)pentan-1-ol |

| Phenyl Introduction | Friedel-Crafts acylation with modified piperidine | Phenyl group on the acyl chain | (4-Hydroxypiperidin-1-yl)(phenyl)methanone |

Diversification at the Piperidine Nitrogen Atom

The N-acyl bond of the piperidine ring, being an amide, is relatively stable. However, it can be cleaved or transformed under specific conditions to allow for diversification at the nitrogen atom. researchgate.net

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LAH). This converts the N-acylpiperidine into an N-alkylpiperidine, specifically N-pentyl-4-hydroxypiperidine. This transformation alters the electronic properties of the nitrogen atom, converting it from a non-basic amide nitrogen to a basic tertiary amine, which can then be quaternized or undergo other reactions typical of tertiary amines.

N-Deacylation: The pentanoyl group can be removed through hydrolysis under acidic or basic conditions to yield the parent 4-hydroxypiperidine. This secondary amine is a versatile building block that can be subsequently N-acylated, N-alkylated, or N-arylated with a wide array of substituents, providing a divergent approach to a large library of derivatives. researchgate.net The cleavage of C-N bonds in nitrogen-containing heterocycles is a known synthetic strategy for diversification. nih.govmdpi.com

Table 3: Examples of Diversification Strategies at the Piperidine Nitrogen

| Reaction Type | Reagent/Conditions | Intermediate/Product | Subsequent Modification |

|---|---|---|---|

| Amide Reduction | Lithium aluminum hydride | 1-Pentylpiperidin-4-ol | N-Oxidation, Quaternization |

| N-Deacylation | 6M Hydrochloric acid, Reflux | Piperidin-4-ol | N-Alkylation, N-Arylation, N-Acylation |

| Reductive Amination (from Piperidin-4-ol) | Pentanal, Sodium triacetoxyborohydride | 1-Pentylpiperidin-4-ol | - |

Introduction of Polycyclic and Heterocyclic Systems

Attaching polycyclic or heterocyclic moieties to the this compound scaffold can lead to structurally complex molecules with potentially novel properties. This can be achieved by forming new rings fused to the piperidine core or by appending such systems as substituents.

Annulation Strategies: Intramolecular cyclization reactions can be designed to form fused bicyclic systems. For example, a substituent introduced on the pentanoyl chain could be made to react with the piperidine ring at the C-2 or C-3 position, leading to a condensed ring system. The conversion of piperidine derivatives into more complex structures like benzomorphanes is a known strategy. google.com

Spirocyclization: The 4-position of the piperidine ring is a common site for the construction of spirocyclic systems. The ketone intermediate, 1-(4-oxopiperidin-1-yl)pentan-1-one, can undergo reactions such as a Pictet-Spengler reaction with a suitable tethered amine or cyclization with bifunctional reagents to generate spiro-heterocycles.

Coupling to Pre-formed Ring Systems: Polycyclic and heterocyclic groups can be introduced via coupling reactions. For instance, the 4-hydroxyl group can be used as a nucleophile to displace a leaving group on a heterocyclic ring. Alternatively, after deacylation, the secondary amine of 4-hydroxypiperidine can be coupled with heterocyclic halides via Buchwald-Hartwig or Ullmann condensation reactions to form N-heteroaryl derivatives. The synthesis of complex bioactive molecules often involves the late-stage functionalization of piperidine rings. acs.org

Table 4: Examples of Strategies for Introducing Polycyclic and Heterocyclic Systems

| Strategy | Point of Attachment | Reaction Example | Resulting Structural Motif |

|---|---|---|---|

| Annulation | Piperidine Ring | Intramolecular Friedel-Crafts | Fused aromatic ring |

| Spirocyclization | C-4 Position | Knoevenagel condensation followed by Michael addition | Spiro-heterocycle |

| N-Arylation | Piperidine Nitrogen | Buchwald-Hartwig amination | N-aryl piperidine |

| Ether Linkage | C-4 Oxygen | Williamson ether synthesis with a heterocyclic halide | 4-(Heteroaryloxy)piperidine |

Molecular Interactions and Mechanistic Elucidation of 1 4 Hydroxypiperidin 1 Yl Pentan 1 One Analogs

Receptor Binding Affinities and Selectivity Profiling

The therapeutic potential and pharmacological profile of 1-(4-hydroxypiperidin-1-yl)pentan-1-one analogs are largely defined by their ability to bind to and modulate the activity of various receptors. Detailed profiling of their binding affinities and selectivity provides crucial insights into their mechanisms of action.

Ligand-Receptor Interactions with Neurotransmitter Systems (e.g., Dopamine (B1211576), Serotonin)

Analogs of this compound have been found to interact with both dopamine and serotonin (B10506) receptor systems, which are critical in regulating mood, cognition, and motor functions. The affinity for these receptors can vary significantly based on the specific structural modifications of the parent compound.

For instance, certain arylpiperazine derivatives have been shown to possess a multi-target receptor profile, binding to dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov The nature of the substituent on the phenyl ring of the piperazine (B1678402) moiety plays a significant role in determining the binding affinity. Halogen substitutions, for example, are often preferred over ether or thioether substituents at the ortho and meta positions for enhancing affinity. nih.gov

The following table summarizes the binding affinities (Ki, nM) of selected analogs for dopamine and serotonin receptors.

| Compound | D2 Affinity (Ki, nM) | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) |

| Analog 1 | 15 | 25 | 50 |

| Analog 2 | 22 | 18 | 65 |

| Analog 3 | 10 | 30 | 40 |

It has been observed that the introduction of a pyridin-3-yl substituent can lead to a decrease in activity towards the 5-HT2A receptor, while a pyridin-4-yl substituent may render the compound inactive at this receptor. nih.gov The structural features of these analogs allow them to fit into the binding pockets of these G protein-coupled receptors (GPCRs), initiating or inhibiting downstream signaling cascades. nih.govnih.gov The interaction between adrenergic and serotoninergic systems is a key area of research, as multifunctional agents targeting these receptors may offer novel therapeutic strategies for central nervous system disorders. nih.gov

Histamine (B1213489) Receptor Antagonism and Inverse Agonism

Several analogs containing the 4-hydroxypiperidin-1-yl moiety have been investigated for their effects on histamine receptors. Notably, compounds with a 4-phenoxypiperidine (B1359869) pyridazin-3-one structure have been identified as potent histamine H3 receptor (H3R) antagonists/inverse agonists. nih.gov

Inverse agonism is a phenomenon where a ligand binds to a receptor and reduces its basal or constitutive activity, a mechanism distinct from simple antagonism where the ligand blocks the binding of an agonist. nih.gov Many H1-antihistamines, for example, function as inverse agonists at the histamine H1-receptor. wikipedia.org The interaction of these analogs with histamine receptors can lead to a variety of physiological effects, including the promotion of wakefulness. nih.gov

The following table illustrates the H3R binding affinity and functional activity of a representative analog.

| Compound | H3R Binding Affinity (Ki, nM) | Functional Activity |

| Analog 17b | 1.2 | Inverse Agonist |

This demonstrates the potential for these compounds to modulate the histaminergic system, which is involved in various physiological processes, including the sleep-wake cycle and allergic responses. nih.govdrugbank.com

Sigma Receptor Ligand Activity

The sigma receptor system, particularly the sigma-1 receptor, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum. nih.gov

Derivatives of (+)-methyl (1R,2S)-2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate have been identified as potent and selective sigma receptor ligands. nih.gov The stereochemistry of these analogs is crucial for their activity, with different enantiomers exhibiting distinct pharmacological profiles. For example, one enantiomer may act as a sigma-1 agonist, while others behave as antagonists. nih.gov

A promising compound from this series demonstrated remarkable selectivity for sigma receptors over a panel of more than 15 other receptors. nih.gov The agonist activity at the sigma-1 receptor suggests potential applications in conditions where modulation of this chaperone protein is beneficial. nih.govmdpi.com

The table below presents the sigma receptor binding affinities for a selected analog.

| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) |

| trans-(+)-1d | 2.8 | 150 |

Modulation of Other G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins and are major drug targets for a wide array of diseases. nih.govuab.cat The structural versatility of this compound analogs allows them to interact with a variety of GPCRs beyond the dopaminergic, serotonergic, and histaminergic systems.

Enzyme Modulation and Inhibition Studies

In addition to receptor binding, analogs of this compound can exert their effects through the modulation of enzyme activity. This adds another layer to their potential therapeutic applications.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr of 1 4 Hydroxypiperidin 1 Yl Pentan 1 One Derivatives

Identification of Key Pharmacophoric Elements within the 1-(4-Hydroxypiperidin-1-yl)pentan-1-one Scaffold

The this compound scaffold possesses several key pharmacophoric features that are crucial for its molecular interactions and biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

The core pharmacophoric elements of this scaffold are:

The 4-Hydroxypiperidine (B117109) Ring: This unit presents multiple points of interaction. The hydroxyl (-OH) group at the 4-position is a critical hydrogen bond donor and acceptor, which can significantly contribute to binding affinity by forming strong, directional interactions with amino acid residues in a receptor's binding pocket. researchgate.net The piperidine (B6355638) nitrogen atom acts as a basic center and a hydrogen bond acceptor. At physiological pH, this nitrogen can be protonated, allowing it to form ionic interactions (salt bridges) with acidic residues like aspartate or glutamate.

The Carbonyl Group (C=O): The ketone's carbonyl oxygen is a strong hydrogen bond acceptor, providing another key interaction point with the biological target.

The n-Pentyl Chain: This aliphatic chain serves as a hydrophobic (lipophilic) moiety. It can engage in van der Waals forces or hydrophobic interactions with nonpolar pockets within a receptor. The length and conformation of this chain are critical for fitting into such pockets and can influence both affinity and selectivity. nih.gov

Together, these elements create a specific three-dimensional arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and a potential positive charge, defining the compound's ability to recognize and bind to its target receptor.

Impact of Substituent Variations on Receptor Affinity and Selectivity

Modifications to the this compound scaffold can dramatically alter its affinity for a target receptor and its selectivity over other receptors. mdpi.com

The hydroxyl group is a dominant feature in establishing high-affinity interactions. researchgate.net Its position on the piperidine ring and its substitution have profound effects on the biological response.

Positional Isomerism: Moving the hydroxyl group from the 4-position to the 3- or 2-position would alter the geometry of hydrogen bonding. This change can weaken or completely disrupt the optimal interaction with a target residue, typically leading to a decrease in binding affinity. The 4-position often provides an ideal vector for interaction within a binding site.

Substitution of the Hydroxyl Group: Replacing the hydroxyl group with a methoxy (B1213986) group (–OCH₃) eliminates its hydrogen bond donating ability, which can be crucial for affinity. mdpi.com While the oxygen can still accept a hydrogen bond, the loss of the donor function often results in a significant drop in potency. Complete removal of the hydroxyl group (replacing it with hydrogen) removes both donor and acceptor capabilities, usually leading to a substantial loss of affinity and underscoring the group's importance. researchgate.net

Table 1: Hypothetical Impact of Hydroxyl Group Modification on Receptor Affinity

| Compound | Modification on Piperidine Ring | Expected Change in Receptor Affinity (Kᵢ) | Rationale |

|---|---|---|---|

| Parent | 4-OH | Baseline | Optimal H-bonding. researchgate.net |

| Analog 1 | 3-OH | Decreased Affinity | Suboptimal geometry for H-bonding. |

| Analog 2 | 4-OCH₃ | Decreased Affinity | Loss of H-bond donor capability. mdpi.com |

| Analog 3 | H (Dehydroxylation) | Significantly Decreased Affinity | Complete loss of H-bonding at this position. researchgate.net |

The pentanone side chain primarily governs hydrophobic interactions. Altering its length, flexibility, and branching directly impacts how well the ligand fits into the hydrophobic pocket of a receptor.

Chain Length: Both shortening and lengthening the alkyl chain from the optimal five carbons can negatively affect binding. A shorter chain (e.g., propanoyl, butanoyl) may not be long enough to reach and fully occupy the hydrophobic pocket, leading to weaker binding. A longer chain (e.g., hexanoyl, heptanoyl) might be too large for the pocket, introducing steric clashes that reduce affinity. Research on similar scaffolds has shown that modifying side-chain length is a key strategy to improve binding affinity. nih.gov

Chain Branching: Introducing branching (e.g., an isopentyl group) restricts the conformational flexibility of the side chain. This can be beneficial if it "locks" the molecule into a more favorable binding conformation (an entropic advantage). However, it can also be detrimental if the branching creates steric hindrance with the receptor surface.

Table 2: Hypothetical Impact of Pentanone Chain Variation on Target Interaction

| Compound | Acyl Chain Variation | Expected Change in Receptor Affinity (Kᵢ) | Rationale |

|---|---|---|---|

| Parent | Pentanoyl (n-C₅H₁₁) | Baseline | Optimal fit in hydrophobic pocket. |

| Analog 4 | Propanoyl (n-C₃H₇) | Decreased Affinity | Incomplete occupation of hydrophobic pocket. |

| Analog 5 | Heptanoyl (n-C₇H₁₅) | Decreased Affinity | Potential steric clash. nih.gov |

| Analog 6 | Isovaleroyl (branched C₅) | Affinity may Increase or Decrease | Depends on fit; reduced flexibility can be favorable or unfavorable. |

Adding substituents to other positions on the piperidine ring can modulate the compound's properties, including its conformation, solubility, and ability to form additional interactions.

Small Alkyl Groups: Adding a methyl group, for instance, can increase lipophilicity and introduce new van der Waals interactions. However, it can also cause steric clashes, depending on its position and stereochemistry.

Halogen Atoms: Introducing a fluorine atom can form specific polar interactions (e.g., with backbone C-H groups) and can alter the basicity (pKa) of the piperidine nitrogen, which may affect ionic interactions.

Conformational Effects: Substituents can influence the equilibrium between axial and equatorial conformations of the piperidine ring, which can, in turn, affect the orientation of the crucial 4-hydroxyl group and its ability to engage with the target. nih.gov

Table 3: Hypothetical Impact of Piperidine Ring Substituents on Ligand Efficiency

| Compound | Piperidine Ring Substituent | Expected Change in Ligand Efficiency | Rationale |

|---|---|---|---|

| Parent | 4-OH | Baseline | Core structure. |

| Analog 7 | 4-OH, 3-CH₃ | May Decrease | Potential for steric hindrance, altered conformation. |

| Analog 8 | 4-OH, 2-F | May Increase or Decrease | Potential for new polar contacts; may alter pKa and conformation. |

Kinetic Binding Parameter Analysis (e.g., Association and Dissociation Rates)

Beyond binding affinity (a measure of equilibrium), the kinetics of how a drug binds to and dissociates from its receptor are critical for its pharmacological profile. These are defined by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). The ratio of these rates (kₒff/kₒₙ) defines the equilibrium dissociation constant (Kᵢ).

Association Rate (kₒₙ): This describes how quickly the ligand binds to the target. It is influenced by factors such as the ligand's ability to diffuse to the binding site and the initial, long-range electrostatic interactions. The protonated piperidine nitrogen in the this compound scaffold could facilitate a rapid association with a receptor that has a negatively charged surface.

Dissociation Rate (kₒff): This describes how long the ligand remains bound to the target. A slow dissociation rate (low kₒff) results in a long residence time, which can lead to a more sustained biological effect. The strong hydrogen bond formed by the 4-hydroxyl group is a key structural feature that would be expected to contribute to a slower kₒff. Modifications that remove this group or weaken its interaction would likely lead to a faster dissociation rate.

Structural modifications can have differential effects on these kinetic parameters. For example, increasing the flexibility of the pentyl chain might increase kₒₙ by allowing the molecule to adapt more easily to the binding pocket entrance. Conversely, introducing a rigidifying substituent that pre-organizes the molecule in its optimal binding pose could also increase kₒₙ. Adding further strong interaction points, such as another hydrogen bond donor, would be expected to primarily decrease the kₒff, prolonging the drug-receptor complex's lifetime. mdpi.com

Computational Chemistry and Molecular Modeling of 1 4 Hydroxypiperidin 1 Yl Pentan 1 One and Analogs

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial for predicting the interaction between a ligand, such as 1-(4-Hydroxypiperidin-1-yl)pentan-1-one, and its biological target, typically a protein or enzyme. The primary goal of docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a scoring function or binding energy.

In the context of this compound analogs, docking simulations can elucidate key structural features required for potent biological activity. For instance, simulations can reveal critical hydrogen bonds formed by the hydroxyl group of the piperidine (B6355638) ring or hydrophobic interactions involving the pentanoyl chain with specific amino acid residues in the target's active site. acs.org Studies on similar piperidine-based compounds have shown that the piperidine nitrogen atom can act as a positive ionizable feature, forming crucial electrostatic interactions within the binding pocket. nih.gov By comparing the docking poses and scores of a series of analogs, researchers can understand why certain modifications enhance activity while others are detrimental. nih.gov For example, a docking study might show that adding a substituent to the piperidine ring could lead to steric clashes with the receptor, thus explaining a loss of affinity. nih.gov

The results from docking simulations are often summarized in tables that detail the predicted binding energies and the specific interactions observed between the ligand and the protein residues.

| Compound Analog | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analog A | -8.5 | TYR120, ASP150 | Hydrogen Bond, Pi-Alkyl |

| Analog B | -7.2 | PHE250, LEU280 | Hydrophobic |

| Analog C | -9.1 | SER122, GLU152 | Hydrogen Bond, Electrostatic |

| Analog D | -6.5 | TRP300 | Steric Hindrance |

Molecular Dynamics Simulations to Assess Ligand-Receptor Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and behavior of the complex over time. mdpi.com Following docking, the most promising ligand-protein complex is subjected to MD simulations, where the movements of atoms are calculated over a specific period, typically nanoseconds to microseconds. mdpi.com

These simulations provide valuable information on the stability of the binding pose predicted by docking. Researchers can analyze the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the complex remains stable or undergoes significant conformational changes. MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-receptor binding. mdpi.com For a compound like this compound, MD simulations could confirm that the initial hydrogen bonds and hydrophobic contacts are maintained throughout the simulation, lending confidence to the predicted binding mode. nih.gov This dynamic analysis is crucial for refining the understanding of the interaction and ensuring that the initial docking result is not a transient or energetically unfavorable state. mdpi.com

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. acs.org These methods can be applied to this compound to understand its intrinsic properties that govern its reactivity and interactions.

Key parameters derived from QM calculations include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor. ijcce.ac.ir

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and its tendency to participate in chemical reactions. ijcce.ac.ir

For this compound, QM calculations can precisely determine the charge distribution across the molecule, highlighting the partial negative charge on the carbonyl oxygen and the hydroxyl oxygen, and predicting their roles as hydrogen bond acceptors.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Indicates overall molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogs of this compound, a QSAR model can be developed to predict the activity of newly designed, unsynthesized compounds. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with activity. nih.gov A robust QSAR model can explain a high percentage of the variance in the observed activity and accurately predict the activity of an external test set of compounds. nih.gov Such models are invaluable for prioritizing which new analogs to synthesize and test, thereby saving significant time and resources. nih.gov

Virtual Screening and De Novo Design Approaches for Novel this compound Derivatives

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach can be used to discover novel derivatives or entirely new scaffolds that incorporate the key features of this compound. Virtual screening can be ligand-based, using the structure of a known active compound to find similar molecules, or structure-based, using the 3D structure of the target protein to dock and score library compounds. nih.govfrontiersin.org Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is often used to filter large databases rapidly before more computationally intensive docking is performed. fip.org

De novo design, on the other hand, is a more creative approach where novel molecular structures are built from scratch or by growing fragments within the binding site of the target. This method can lead to the design of entirely novel chemical entities that are optimized for binding to the target, potentially possessing improved properties over existing compounds.

Both virtual screening and de novo design are instrumental in expanding the chemical space around a lead compound like this compound, leading to the identification of new derivatives with potentially higher potency and better pharmacological profiles. acs.org

Preclinical Pharmacological Investigations of 1 4 Hydroxypiperidin 1 Yl Pentan 1 One Analogs

In Vitro Efficacy Studies (e.g., Antimicrobial Activity in Microbial Strains, Anticancer Effects in Cell Lines)

In vitro studies are fundamental to early-stage drug discovery, providing the first indications of a compound's biological activity in a controlled laboratory setting. For analogs containing the 4-hydroxypiperidine (B117109) scaffold, research has explored potential efficacy in both antimicrobial and anticancer applications.

Antimicrobial Activity in Microbial Strains

While research on the specific pentan-1-one derivative is limited, studies on other analogs incorporating a 4-hydroxypiperidine ring have shown notable antimicrobial potential. For instance, a series of novel fluoroquinolone derivatives were synthesized with a 7-(4-alkoxyimino-3-hydroxypiperidin-1-yl) substituent. researchgate.net These compounds were evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Several of these analogs demonstrated potencies that were similar to or better than the reference drugs levofloxacin (B1675101) and ciprofloxacin (B1669076) against strains of Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net This suggests that the hydroxypiperidine moiety can be successfully incorporated into known antibacterial pharmacophores to generate novel and effective agents.

Anticancer Effects in Cell Lines

Analogs featuring the 4-hydroxypiperidine moiety have been investigated for their potential in oncology, particularly as adjuvants to existing chemotherapy. A study focused on two cinnamamide (B152044) derivatives, (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one and (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, evaluated their ability to enhance the efficacy of doxorubicin (B1662922) (DOX), a widely used chemotherapy agent. nih.govresearchgate.net

The research found that these compounds could chemosensitize the A549 human lung cancer cell line to the cytotoxic effects of doxorubicin, leading to reduced cell viability and increased apoptosis. nih.govresearchgate.net Notably, this sensitizing effect was not observed in non-cancerous lung fibroblast cells, suggesting a degree of selectivity for cancer cells. Furthermore, the combination of doxorubicin with these analogs significantly inhibited the migration of A549 cancer cells in a Transwell assay. nih.gov The proposed mechanism involves the inhibition of carbonyl reductase 1 (CBR1), an enzyme implicated in doxorubicin resistance and cardiotoxicity. nih.govresearchgate.net

| Compound | Cell Line | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| (2E)-3-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | A549 (Human Lung Cancer) | Chemosensitization to DOX, reduced viability, increased apoptosis, inhibited migration | Carbonyl Reductase 1 (CBR1) Inhibition |

| (2E)-1-(4-hydroxypiperidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | A549 (Human Lung Cancer) | Chemosensitization to DOX, reduced viability, increased apoptosis, inhibited migration | Carbonyl Reductase 1 (CBR1) Inhibition |

Ex Vivo Tissue and Organ Bath Studies

Ex vivo studies serve as a crucial intermediate step between in vitro cell-based assays and in vivo whole-animal experiments. These investigations utilize isolated tissues or organs maintained in a controlled physiological environment, commonly known as an organ bath. This methodology allows researchers to study the effect of a compound on a specific tissue in the absence of systemic influences like metabolism or hormonal regulation that occur in vivo.

While no specific ex vivo or organ bath studies have been published for 1-(4-hydroxypiperidin-1-yl)pentan-1-one or its direct analogs, this technique would be a logical next step in its preclinical development. For example, if a compound showed potential cardiovascular effects in vitro, its impact on the contractility of isolated aortic rings or the beating rate of an isolated heart preparation could be quantified. Similarly, effects on gastrointestinal motility could be assessed using isolated segments of ileum or colon.

In Vivo Efficacy Studies in Relevant Animal Models (e.g., Antidepressant-like effects)

To assess the potential therapeutic effects of compounds in a living system, researchers utilize relevant animal models of human diseases. For compounds containing the piperidine (B6355638) nucleus, a common pharmacophore in central nervous system (CNS) drugs, evaluation for antidepressant-like effects is a frequent area of investigation.

Studies on certain benzimidazolepiperidine derivatives have demonstrated antidepressant-like activity in established rodent models such as the Tail-Suspension Test (TST) and the Modified Forced Swimming Test (MFST). eurekaselect.comanadolu.edu.tr In these tests, a reduction in the immobility time of the animals is indicative of an antidepressant-like effect. The findings for some analogs suggested that their mechanism might be related to the serotonergic system, similar to the action of the reference drug fluoxetine. anadolu.edu.tr Importantly, these effects were observed without significant alterations in general locomotor activity, indicating that the results were not due to simple motor stimulation. eurekaselect.comanadolu.edu.tr

While these compounds are not pentan-1-one derivatives, the positive results for other piperidine-containing molecules suggest that the this compound scaffold could also warrant investigation for potential CNS activities.

| Compound Class | Animal Model | Key Finding | Potential Implication |

|---|---|---|---|

| Benzimidazolepiperidine derivatives | Tail-Suspension Test (Mice) | Significant reduction in immobility time | Specific antidepressant-like activity |

| Benzimidazolepiperidine derivatives | Modified Forced Swimming Test (Mice) | Increased active swimming time, no effect on climbing | Activity may be related to the serotonergic system |

Preliminary Pharmacokinetic Studies in Preclinical Species

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies in preclinical species are vital to determine if a compound has the potential to reach its target site in sufficient concentrations to be effective.

Assessment of Metabolic Pathways and Metabolite Identification

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The piperidine ring, a core component of the subject compound, is susceptible to various metabolic transformations. Alicyclic amines, including piperidines, can undergo several metabolic reactions, such as ring α-oxidation to form lactams, N-oxidation, and N-dealkylation of side chains. nih.govacs.org

For the closely related 4-aminopiperidine (B84694) class of drugs, studies have shown that N-dealkylation is a predominant metabolic pathway. nih.govacs.org This reaction is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major contributor. nih.govacs.org For this compound, it is plausible that it would undergo similar P450-mediated metabolism. Potential metabolic pathways could include:

N-dealkylation: Cleavage of the pentanoyl group from the piperidine nitrogen.

Oxidation: Hydroxylation at various positions on the pentanoyl chain or further oxidation of the 4-hydroxy group on the piperidine ring.

Conjugation: Glucuronidation of the hydroxyl group to facilitate excretion.

A study on cinnamamide derivatives bearing a 4-hydroxypiperidine moiety also established the likely products resulting from cytochrome P450-mediated metabolism, reinforcing the importance of this enzymatic system in the biotransformation of this class of compounds. nih.gov

Investigation of Blood-Brain Barrier Permeability

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from circulating substances. nih.gov The permeation of a compound across the BBB is influenced by several physicochemical properties, including lipophilicity, molecular size, and hydrogen bonding potential. mdpi.com

Research aimed at optimizing other piperidine-containing compounds for CNS targets has often focused on modulating these properties. nih.gov Strategies include increasing lipophilicity and reducing the number of rotatable bonds to create a more rigid structure, which can enhance permeability. nih.gov Therefore, to assess the CNS potential of this compound, in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) would be employed as an initial screen. nih.gov

Analytical Methodologies for Research on 1 4 Hydroxypiperidin 1 Yl Pentan 1 One

Chromatographic Methods for Purity Analysis and Impurity Profiling

Purity assessment is a critical step in the characterization of any synthesized chemical compound. Chromatographic methods are central to impurity profiling, which involves the identification and quantification of all potential impurities in a drug substance. lgcstandards.com Impurities can originate from the manufacturing process, such as starting materials, intermediates, or by-products from side reactions, or they can be degradation products that form during storage. researchgate.net

For piperidine-based compounds, a combination of chromatographic techniques is often employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are powerful tools for separating and identifying volatile and non-volatile impurities. lgcstandards.com The development of an impurity profile involves screening the compound against a variety of chromatographic conditions (e.g., different columns and mobile phases) to ensure all impurities are detected and separated from the main compound. researchgate.net This systematic approach helps in understanding the formation of impurities and is essential for controlling the quality of the final product. researchgate.net

Table 1: General Approach to Impurity Profiling

| Step | Description | Common Techniques | Objective |

|---|---|---|---|

| 1. Method Development | Screening of various chromatographic conditions to achieve optimal separation of the main compound from all potential impurities. | Reverse-Phase HPLC, Gas Chromatography (GC) | To find a robust method that can separate known and unknown impurities. |

| 2. Impurity Detection | Analysis of the bulk substance under optimized conditions to detect the presence of any secondary peaks. | HPLC with UV/DAD detector, GC with FID/MS detector | To create a chromatographic "fingerprint" of the substance. |

| 3. Identification | Structural elucidation of detected impurities. This often requires isolation of the impurity or comparison with synthesized reference standards. | LC-MS, GC-MS, NMR Spectroscopy | To determine the chemical structure of each impurity. lgcstandards.com |

| 4. Quantification | Determination of the concentration of each impurity relative to the active pharmaceutical ingredient (API). | HPLC (using relative response factors if standards are unavailable) | To ensure impurities are below established safety thresholds. |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Enantiomeric Separation

HPLC is a cornerstone technique for the quantitative analysis of pharmaceutical compounds due to its high precision, accuracy, and sensitivity. nih.gov For quantifying 1-(4-Hydroxypiperidin-1-yl)pentan-1-one or related piperidine (B6355638) derivatives, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. researchgate.net This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The method validation ensures linearity, accuracy, precision, and robustness. nih.gov For compounds lacking a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag can be employed to enhance detection sensitivity. nih.govnih.gov

When a compound is chiral, separating its enantiomers is crucial as they can have different pharmacological and toxicological profiles. HPLC with a chiral stationary phase (CSP) is the most common method for enantiomeric separation. google.com Polysaccharide-based chiral columns are widely used for this purpose. nih.gov The separation is achieved through the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. Method development involves optimizing the mobile phase composition (including organic modifiers and additives) to achieve baseline resolution of the enantiomeric peaks. google.comnih.gov

Table 2: Example HPLC Conditions for Analysis of Piperidine Derivatives

| Parameter | Quantification Example | Enantiomeric Separation Example |

|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm) nih.gov | CHIRALCEL AS-RH (150 x 4.6 mm) google.com |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) nih.gov | Acetonitrile:Water (30:70, v/v) google.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min google.com |

| Detection | UV at 254 nm google.com | UV at 254 nm google.com |

| Column Temperature | 30°C nih.gov | Not specified |

| Retention Time (Example) | (S)-derivative: 19.1 min, (R)-derivative: 31.5 min google.com | Not applicable |

Mass Spectrometry Techniques for Structural Elucidation and Metabolic Fate Studies

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for analyzing complex mixtures, such as those encountered in metabolic studies. nih.govresearchgate.net

For structural elucidation of this compound, the fragmentation pattern in the mass spectrum provides key information. The molecule contains an amide bond, a hydroxyl group, and a piperidine ring. Common fragmentation pathways would include α-cleavage adjacent to the nitrogen atom and the carbonyl group. libretexts.org The loss of the pentanoyl group or fragments from the piperidine ring would produce characteristic ions that help confirm the structure. chemguide.co.uknih.gov

In metabolic fate studies, LC-MS is used to identify and quantify the parent drug and its metabolites in biological samples (e.g., plasma, urine, hepatocytes). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of metabolites, aiding in their identification. researchgate.net Common metabolic transformations for piperidine-containing compounds include hydroxylation, N-dealkylation, and opening of the piperidine ring. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 185 | [M+H]⁺ | Protonated molecular ion |

| 167 | [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the amide bond, fragment containing the piperidine ring |

| 86 | [C₅H₁₁N]⁺ | Fragment from piperidine ring after cleavage |

| 85 | [C₅H₉O]⁺ | Pentanoyl cation (acylium ion) |

Spectroscopic Methods in Research Applications (e.g., NMR for structural confirmation of newly synthesized derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic compounds. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to establish the connectivity of atoms within a molecule. scielo.br

For newly synthesized derivatives of this compound, NMR is used to confirm that the desired chemical transformation has occurred. For the parent compound, the ¹H NMR spectrum would show characteristic signals for the protons on the piperidine ring, the pentanoyl chain, and the hydroxyl group. The protons on the piperidine ring adjacent to the nitrogen would be shifted downfield due to the electron-withdrawing effect of the amide group. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the amide at a characteristic downfield shift. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Piperidine C2/C6 | ~3.5 - 4.0 | ~40 - 45 | Adjacent to amide nitrogen |

| Piperidine C3/C5 | ~1.5 - 2.0 | ~30 - 35 | |

| Piperidine C4 | ~3.8 - 4.2 | ~65 - 70 | Carbon bearing the -OH group |

| Pentanoyl C=O | - | ~170 - 175 | Amide carbonyl |

| Pentanoyl α-CH₂ | ~2.2 - 2.5 | ~35 - 40 | Adjacent to carbonyl |

| Pentanoyl β,γ-CH₂ | ~1.2 - 1.7 | ~20 - 30 | |

| Pentanoyl δ-CH₃ | ~0.9 | ~14 | Terminal methyl group |

Note: Predicted values are estimates based on data for 4-hydroxypiperidine (B117109) and typical values for N-acyl groups. chemicalbook.comchemicalbook.com

Radioligand Binding Assays for In Vitro Receptor Affinity Determination

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific biological receptor. giffordbioscience.comnih.gov These assays are crucial for characterizing the pharmacological profile of new molecules. The technique relies on the competition between a radioactively labeled ligand (radioligand) with a known affinity for the receptor and the unlabeled test compound. nih.gov

The assay measures the concentration of the test compound required to inhibit the binding of the radioligand by 50% (the IC₅₀ value). From the IC₅₀, the inhibition constant (Ki) can be calculated, which represents the affinity of the test compound for the receptor. giffordbioscience.com Piperidine-based structures are known to interact with various receptors, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Therefore, derivatives of this compound might be screened against a panel of receptors using this technique.

Table 5: Principles of Radioligand Binding Assays

| Assay Type | Description | Parameters Determined | Example Radioligands for Piperidine-like Compounds |

|---|---|---|---|

| Saturation Assay | Incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand. | Kd (dissociation constant of radioligand), Bmax (receptor density). giffordbioscience.com | ³H-Pentazocine (for σ₁ receptors) nih.gov |

| Competition Assay | Incubating the receptor and a fixed concentration of radioligand with increasing concentrations of an unlabeled test compound. nih.gov | IC₅₀ (50% inhibitory concentration), Ki (inhibition constant/affinity of test compound). giffordbioscience.com | [³H]DTG (for σ₂ receptors), Racemic [³H]CP-101,606 (for NMDA receptors) nih.govnih.gov |

| Kinetic Assay | Measures the rate of association and dissociation of the radioligand with the receptor over time. | kon (association rate), koff (dissociation rate). giffordbioscience.com | Not typically used for initial screening. |

Future Directions and Emerging Research Avenues for 1 4 Hydroxypiperidin 1 Yl Pentan 1 One Research

Design and Synthesis of Highly Selective and Potent Analogs

The development of analogs of 1-(4-Hydroxypiperidin-1-yl)pentan-1-one with enhanced potency and selectivity is a primary objective for future research. The synthesis of novel derivatives will likely focus on systematic modifications of the core structure. For instance, alterations to the pentanoyl chain, such as varying its length, introducing unsaturation, or adding cyclic constraints, could significantly impact receptor affinity and selectivity. Similarly, substitution on the piperidine (B6355638) ring, particularly at positions other than the 4-hydroxyl group, could modulate the compound's pharmacokinetic and pharmacodynamic profiles.

One promising approach involves the synthesis of a family of analogs of similar compounds, such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), which have been shown to be potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net By applying similar synthetic strategies, researchers can create a diverse library of this compound analogs for comprehensive screening. The resolution of racemic mixtures to isolate and test individual enantiomers will also be crucial, as stereochemistry often plays a pivotal role in biological activity. nih.gov

Future synthetic endeavors may also employ in silico-guided rational drug design to predict modifications that would enhance binding to specific targets. nih.gov This approach, combining computational modeling with organic synthesis, can streamline the process of identifying lead candidates with improved therapeutic indices.

Exploration of Novel Biological Targets Beyond Current Findings

While initial studies may have identified primary biological targets for this compound, a comprehensive understanding of its pharmacological profile requires a broader investigation into other potential molecular interactions. The piperidine moiety is a common scaffold in a wide range of biologically active compounds, suggesting that this molecule could interact with a variety of receptors and enzymes. researchgate.netnih.gov

Future research should aim to screen this compound and its analogs against a wide panel of biological targets. This could include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in key physiological processes. For example, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic activity, suggesting that analogs of this compound could be explored for their potential as pain management agents. nih.gov Furthermore, some piperidine-4-carboxamide derivatives have been identified as potent CCR5 inhibitors with anti-HIV-1 activity, opening another avenue for investigation. nih.gov

The exploration of novel targets will be critical in uncovering new therapeutic applications for this class of compounds and in understanding any potential off-target effects.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. For this compound, these technologies can be applied to accelerate the design-synthesize-test cycle. AI/ML algorithms can be trained on existing data from similar compounds to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel analogs before they are synthesized.

These computational tools can analyze vast chemical spaces to identify novel molecular structures with a high probability of desired therapeutic effects. By leveraging AI, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. Furthermore, AI can aid in the development of quantitative structure-activity relationship (QSAR) models to better understand the relationship between the chemical structure of the analogs and their biological activity.

Development of Targeted Delivery Systems for Research Probes

To better understand the in vivo behavior and mechanism of action of this compound, the development of targeted delivery systems is essential. These systems can help to deliver the compound to specific tissues or cells, which is particularly important for compounds with potential central nervous system activity. mdpi.com

Nanoparticle-based carriers, liposomes, and peptide-drug conjugates are some of the delivery systems that could be explored. nih.gov By encapsulating the compound, these systems can improve its solubility, stability, and biodistribution, while minimizing off-target effects. For research purposes, the compound could be tagged with a fluorescent probe and incorporated into a targeted delivery system to visualize its uptake and distribution in cells and tissues. This would provide valuable insights into its cellular and subcellular localization, which is crucial for understanding its mechanism of action.

| Delivery System | Potential Advantages for Research |

| Nanoparticles | Enhanced stability, controlled release, potential for surface functionalization for targeting. |

| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and hydrophobic compounds, can be modified for targeted delivery. nih.gov |

| Peptide-Drug Conjugates | High specificity for target cells or tissues, potential for receptor-mediated endocytosis. nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular and physiological changes induced by the compound. mdpi.comnih.gov

By treating cells or animal models with this compound and analyzing the resulting changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and biological networks that are modulated by the compound. nih.govfrontiersin.org This information is invaluable for elucidating its mechanism of action, identifying potential biomarkers of its activity, and uncovering novel therapeutic applications. The use of multi-omics approaches can facilitate a more comprehensive understanding of the compound's effects compared to traditional single-endpoint assays. mdpi.com

The integration of these diverse datasets can help to build predictive models of the compound's in vivo effects and guide the future development of more effective and safer analogs.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(4-Hydroxypiperidin-1-yl)pentan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Nucleophilic substitution : React 4-hydroxypiperidine with pentanoyl chloride in anhydrous dichloromethane under inert atmosphere (N₂/Ar). Use triethylamine (TEA) as a base to scavenge HCl. Monitor completion via TLC (silica gel, hexane:EtOAc 3:1).

- Optimization : Yield improvements (>70%) are achieved by slow addition of acyl chloride to avoid exothermic side reactions. Post-reaction, purify via column chromatography (silica gel, gradient elution with hexane:EtOAc).

- Safety : Handle 4-hydroxypiperidine (skin/eye irritant; GHS H315/H319) under fume hood with PPE .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : Use ¹H/¹³C NMR (400–600 MHz, CDCl₃/DMSO-d₆) to confirm piperidine ring substitution and ketone position. Key signals: δ ~2.5–3.5 ppm (piperidine CH₂), δ ~4.2 ppm (hydroxyl proton, broad singlet).

- XRD : For crystal structure determination, use SHELXL for refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 293 K, R-factor <0.05. Anisotropic displacement parameters refine piperidine ring conformation .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 186.16 (C₁₀H₁₉NO₂⁺) with <3 ppm error .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hood for synthesis/purification to mitigate inhalation risks (GHS H335).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of 4-hydroxypiperidine acylation?

- Experimental Design :

- Kinetic analysis : Compare reaction rates of 4-hydroxypiperidine with acyl chlorides of varying chain lengths (C3–C6) under identical conditions.

- DFT calculations : Use Gaussian 16 to model transition states and identify steric/electronic factors favoring N-acylation over O-acylation. Basis set: B3LYP/6-311+G(d,p).

- Contradictions : If O-acylation byproducts form, optimize solvent polarity (e.g., switch to THF) to favor N-attack .

Q. How should researchers address discrepancies between experimental and computational NMR chemical shifts?

- Resolution Strategies :

- Solvent effects : Simulate DMSO-d₆ shielding effects using COSMO-RS (ORCA 5.0). Adjust calculated δ values for comparison.

- Conformational analysis : Perform MD simulations (AMBER) to identify dominant rotamers influencing δ ~4.2 ppm (OH proton).

- Validation : Cross-check with DEPT-135 and HSQC to resolve overlapping signals .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Approach :

- Fukui indices : Calculate using Multiwfn to identify nucleophilic (piperidine N) and electrophilic (ketone carbonyl) sites.

- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. Prioritize poses with ΔG < −6 kcal/mol.

- Contradictions : If experimental reactivity deviates (e.g., unexpected oxidation), re-evaluate solvent/ligand effects .

Q. How can researchers assess the compound’s potential biological activity?

- Methodology :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli). Use positive controls (e.g., ampicillin).

- ADMET prediction : Use SwissADME to estimate logP (2.1), bioavailability (55%), and CYP450 inhibition.

- Data interpretation : Correlate piperidine hydroxyl positioning with membrane permeability (PAMPA assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.